Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Übersicht
Beschreibung
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is a chemical compound with the molecular formula C15H15OPS and a molecular weight of 274.3 g/mol. This compound is also known by its IUPAC name, S-(diphenylphosphanylmethyl) ethanethioate. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Analyse Chemischer Reaktionen
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can undergo various chemical reactions, although specific details are limited. Organophosphorus compounds generally participate in reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, organophosphorus compounds can undergo hydrolysis, breaking down into their constituent parts when reacting with water.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is a versatile compound used in various scientific research applications. Its unique properties make it valuable in fields such as catalysis and organic synthesis. In catalysis, it can serve as a ligand for transition metal complexes, enhancing the efficiency of catalytic reactions. In organic synthesis, it can be used as a reagent for introducing phosphine groups into target molecules.
Wirkmechanismus
The specific mechanism of action for Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is not well-understood. Generally, organophosphorus compounds can interact with various molecular targets and pathways, but detailed studies are required to determine the exact mechanisms involved for this compound.
Vergleich Mit ähnlichen Verbindungen
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can be compared with other organophosphorus compounds, such as triphenylphosphine and diphenylphosphine. These compounds share similar structural features, including the presence of phosphine groups attached to aromatic rings. this compound is unique due to the presence of the ethanethioic acid moiety, which imparts distinct chemical properties and reactivity. Further research is needed to fully understand its uniqueness and potential advantages over similar compounds.
Eigenschaften
IUPAC Name |
S-(diphenylphosphanylmethyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXOEEJOVFRDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460632 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324753-11-9 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.